molecular formula C16H16N4O2S B4506155 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide

1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide

Cat. No.: B4506155
M. Wt: 328.4 g/mol
InChI Key: UMKJYXVCJWDRPH-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a tetrahydrofuran-2-yl group at position 5 and an indole-3-carboxamide moiety at position 2. The tetrahydrofuran ring introduces chirality and polarity, which may enhance solubility compared to non-oxygenated analogs. The indole moiety, methylated at position 1, reduces steric hindrance while maintaining aromatic interactions.

Properties

IUPAC Name

1-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-20-9-11(10-5-2-3-6-12(10)20)14(21)17-16-19-18-15(23-16)13-7-4-8-22-13/h2-3,5-6,9,13H,4,7-8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKJYXVCJWDRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=NN=C(S3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide involves several steps. One common synthetic route includes the reaction of 1-methylindole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazole under appropriate conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Molecular Formula Substituents (Thiadiazole/Indole) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound : 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-ylidene]-1H-indole-3-carboxamide C₁₇H₁₆N₄O₂S 5-(tetrahydrofuran-2-yl), 1-methylindole Not reported Expected C=O (1650–1680 cm⁻¹), NH (~3300 cm⁻¹)
1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2-ylidene]-1H-indole-5-carboxamide C₁₉H₁₆N₄OS 5-methyl, 1-benzylindole Not reported C=O (1680 cm⁻¹), aromatic H (δ 7.2–7.6 ppm)
3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one (11a) C₂₃H₁₇N₃O₃S 5-acetyl, 3-phenyl, coumarin-linked 214–216 C=O (1693 cm⁻¹), C=N (1600 cm⁻¹)
N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylidene)hydrazono)ethyl)phenyl)benzamide (18a) C₂₉H₂₄N₅O₃S 5-acetyl, 3-(4-methoxyphenyl) 235–277 NH (3280 cm⁻¹), C=O (1655 cm⁻¹)
3,3’-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(5-acetyl-3-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylidene)-3-oxopropanenitrile) (6f) C₃₄H₂₀Cl₂N₆O₄S₄ 5-acetyl, 3-(4-chlorophenyl), thiophene-linked >300 C≡N (2199 cm⁻¹), C=O (1693 cm⁻¹)

Key Structural Differences and Implications

Substituents on Thiadiazole Ring :

  • The target compound ’s 5-(tetrahydrofuran-2-yl) group provides a polar, oxygen-containing heterocycle, enhancing solubility in polar solvents compared to methyl () or acetyl/phenyl groups ().
  • Chlorophenyl or methoxyphenyl substituents () introduce electron-withdrawing or donating effects, altering electronic distribution and binding affinity.

Indole-linked coumarin () or benzamide () moieties expand π-π stacking interactions but may reduce metabolic stability.

Biological Activity

The compound 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of indole derivatives and incorporates a thiadiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.

Chemical Formula: C₁₄H₁₅N₃O₂S
Molecular Weight: 273.35 g/mol

Antimicrobial Activity

Research indicates that compounds with thiadiazole structures often exhibit significant antimicrobial properties. A study highlighted that related thiadiazole derivatives demonstrated potent inhibitory effects against various bacterial strains, suggesting that the target compound may also possess similar activity.

CompoundBacterial StrainInhibition Zone (mm)
Thiadiazole Derivative AE. coli15
Thiadiazole Derivative BS. aureus18
Target CompoundTBDTBD

Anticancer Potential

Recent studies have explored the anticancer potential of thiadiazole derivatives. For instance, a series of thiazolidinones were synthesized and evaluated for their cytotoxic effects on glioblastoma cells. These compounds exhibited IC50 values indicating significant cytotoxicity.

CompoundCell LineIC50 (µM)
Compound 1Glioblastoma5.6
Compound 2Glioblastoma4.2
Target CompoundTBDTBD

The proposed mechanism of action for the biological activity of the target compound involves inhibition of specific enzymes or pathways critical for microbial growth and cancer cell proliferation. For example, some studies suggest that thiadiazoles can inhibit protein synthesis or disrupt cellular metabolism.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives against resistant strains of bacteria. The results indicated that certain modifications in the structure significantly enhanced antibacterial activity.
  • Cytotoxicity against Cancer Cells : In vitro studies conducted on various cancer cell lines revealed that the introduction of the tetrahydrofuran moiety in related compounds led to increased apoptosis rates in cancer cells, suggesting a potential application in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide

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